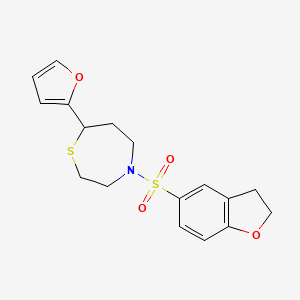

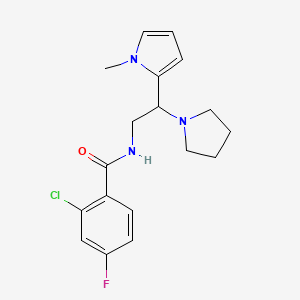

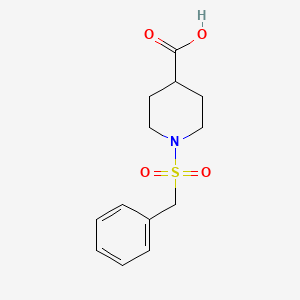

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiazepanes, which are heterocyclic compounds that contain a seven-membered ring with a sulfur and nitrogen atom.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of derivatives related to "4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane" involves various chemical reactions that yield functionally diverse compounds. For instance, the synthesis of functionalized allylic sulfoxides leading to 2,3,4-trisubstituted furan derivatives showcases the utility of these compounds in constructing complex molecular structures through a [3 + 2] annulation reaction (Fu et al., 2008). Similarly, cyclic sulfonamides, novel cyclic derivatives, have been synthesized through intramolecular Diels-Alder reactions, indicating the versatility of sulfonamide frameworks in drug design (Greig et al., 2001).

Pharmacological Applications

The compound's derivatives exhibit potential in pharmacological research, as evidenced by the discovery of farnesyltransferase inhibitors with potent preclinical antitumor activity. Such inhibitors, derived from 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine frameworks, demonstrate the critical role of sulfonyl groups in enhancing cellular activity and achieving therapeutic efficacy (Hunt et al., 2000).

Material Science and Photophysical Properties

In material science, derivatives like "4-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane" find applications in creating novel materials with unique properties. For instance, bridging dibenzofuran moieties through intermolecular hydrogen bonding can induce dual-emissive and time-dependent evolutive organic afterglow, showcasing the potential of these compounds in developing advanced optical materials with tunable photophysical properties (Chen et al., 2019).

Natural Product Derivatives and Biological Activities

Exploration of natural product derivatives also highlights the significance of furanyl compounds, as derived from red seaweed, showing promising anti-inflammatory and antioxidative effects. Such research underscores the potential of these compounds in discovering new therapeutics with specific biological activities (Makkar & Chakraborty, 2018).

Propiedades

IUPAC Name |

4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c19-24(20,14-3-4-15-13(12-14)6-10-22-15)18-7-5-17(23-11-8-18)16-2-1-9-21-16/h1-4,9,12,17H,5-8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBVHSLDVQVROJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Iodomethyl)-3,8,11-trioxadispiro[4.1.47.15]dodecane](/img/structure/B2414429.png)

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)

![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2414432.png)

![2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2414439.png)

![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)

![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)